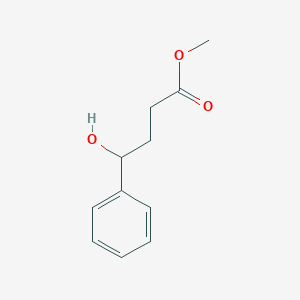
Methyl 4-hydroxy-4-phenylbutyrate
Cat. No. B8477094
M. Wt: 194.23 g/mol
InChI Key: CMSDQUFMNBKXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06603034B2
Procedure details


At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 15.1 g of zinc powder (231 mmol) in 90 ml of isopropyl acetate. After 3.7 ml of trimethylchlorosilane (29 mmol) had been added, the mixture was heated to 60° C. for 20 min, then allowed to cool to 55° C. and 32.6 g of undiluted methyl bromoacetate (213 mmol) were subsequently added dropwise within 10 min, and the temperature was maintained at 60° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 5° C., 21.3 g of undiluted styrene oxide (178 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 5° C. for 30 min, the mixture was heated to 25° C. within 20 min and stirred at this temperature for a further 30 min. After cooling to 0° C., the mixture was acidified using 33 ml of 20% hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred at 0° C. with 40 ml of 1 N hydrochloric acid and finally washed with 20 ml of concentrated ammonia solution. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure (>90% of the solvent isopropyl acetate was recovered). After distillation, methyl 4-hydroxy-4-phenylbutyrate was obtained in a yield of 30.9 g (90% of theory) and had a boiling point of 128° C. (4 mbar).






Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH2:12]1[O:20][CH:13]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:20][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:12][CH2:7][C:8]([O:10][CH3:11])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C2=CC=CC=C2)O1
|
Step Four
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at 50° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 55° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained at 60° C. by external cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained at 5° C. by external cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
had been continued at 5° C. for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 25° C. within 20 min
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for a further 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Excess zinc was then filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The organic phase was then stirred at 0° C. with 40 ml of 1 N hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
finally washed with 20 ml of concentrated ammonia solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the phase separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure (>90% of the solvent isopropyl acetate was recovered)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CCC(=O)OC)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
